molecular formula C16H16N4O3 B2834907 2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate CAS No. 860611-12-7

2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate

Cat. No. B2834907
CAS RN: 860611-12-7
M. Wt: 312.329
InChI Key: OETGKEJOMNQRTE-UHFFFAOYSA-N
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Description

The compound “2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate” is a chemical compound with the molecular formula C16H16N4O3 . It has a molecular weight of 312.33 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N4O3/c1-10-5-3-4-6-12(10)15(22)23-8-7-13-11(2)19-16-17-9-18-20(16)14(13)21/h3-6,9H,7-8H2,1-2H3, (H,17,18,19) . This indicates the presence of various functional groups and bonds in the compound .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . The IR spectrum and NMR data provide information about the functional groups present in the compound .

Scientific Research Applications

Anticancer Properties

The compound’s triazolopyrimidine core makes it an intriguing candidate for cancer research. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell proliferation pathways or inducing apoptosis. Further investigations are needed to elucidate its precise mechanisms and potential clinical applications .

Antimicrobial Activity

The compound’s chemical structure hints at potential antimicrobial properties. Researchers have evaluated its efficacy against bacteria, fungi, and even drug-resistant strains. It may serve as a lead compound for developing novel antibiotics or antifungal agents. However, more detailed studies are necessary to validate its effectiveness and safety .

Analgesic and Anti-Inflammatory Effects

Given its structural resemblance to known analgesics and anti-inflammatory drugs, this compound has piqued interest in pain management and inflammation control. Preclinical studies have demonstrated its ability to modulate inflammatory pathways and alleviate pain. Clinical trials are needed to assess its safety and efficacy in humans .

Antioxidant Properties

The presence of heterocyclic rings suggests potential antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms could lead to applications in preventing age-related diseases and promoting overall health .

Enzyme Inhibition

The compound’s triazolopyrimidine scaffold may interact with specific enzymes. For instance:

Antiviral Activity

Although limited data exist, some studies have explored its antiviral potential. Researchers have tested it against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its unique structure may interfere with viral replication, but more research is needed to validate these findings .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-5-3-4-6-12(10)15(22)23-8-7-13-11(2)19-16-17-9-18-20(16)14(13)21/h3-6,9H,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETGKEJOMNQRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCC2=C(N=C3N=CNN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate

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